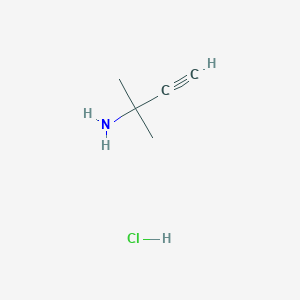
2-Methylbut-3-yn-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbut-3-yn-2-amine;hydrochloride is a chemical compound with the molecular formula C5H9N·HCl. It is also known by its IUPAC name, N-isopropyl-2-methylbut-3-yn-2-amine hydrochloride. This compound is a derivative of propargylamine and is characterized by the presence of both an alkyne and an amine group. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-3-yn-2-amine;hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
[ \text{C}_5\text{H}_9\text{N} + \text{HCl} \rightarrow \text{C}_5\text{H}_9\text{N} \cdot \text{HCl} ]
The reaction is usually conducted at room temperature, and the product is obtained as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The compound is typically produced in bulk quantities for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbut-3-yn-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.
Applications De Recherche Scientifique
2-Methylbut-3-yn-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of propargylamines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methylbut-3-yn-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethylpropargylamine
- 3-Amino-3-methyl-1-butyne
- N-Methylpropargylamine
Uniqueness
2-Methylbut-3-yn-2-amine;hydrochloride is unique due to its specific structure, which combines an alkyne and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis. Its hydrochloride form enhances its stability and solubility, making it suitable for various applications.
Propriétés
Numéro CAS |
2978-59-8 |
|---|---|
Formule moléculaire |
C5H10ClN |
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
2-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-4-5(2,3)6;/h1H,6H2,2-3H3;1H |
Clé InChI |
SDCXJWKPKCYEFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
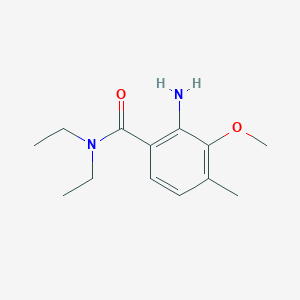
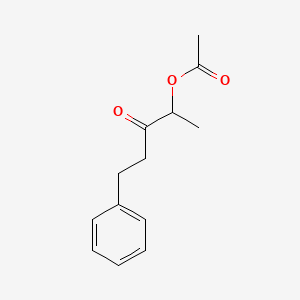
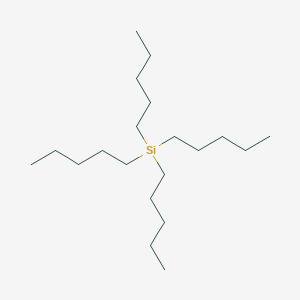
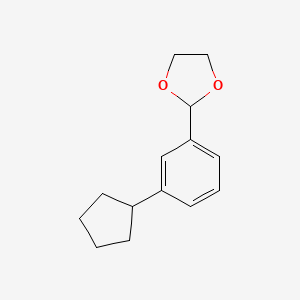
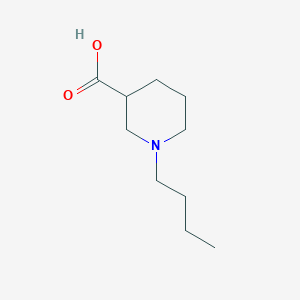
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
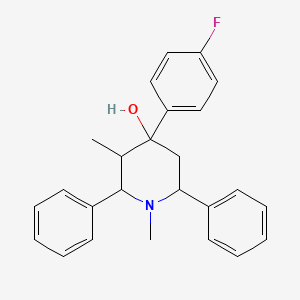
![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)
![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)

![2-[(Methyltrithio)methyl]furan](/img/structure/B14145501.png)

![4-Amino-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-naphthalenesulfonic acid](/img/structure/B14145518.png)
